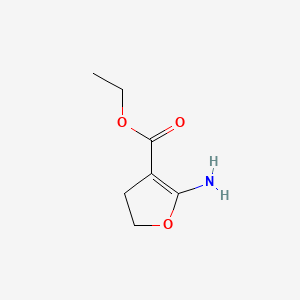

Ethyl 2-amino-4,5-dihydro-3-furoate

Description

BenchChem offers high-quality Ethyl 2-amino-4,5-dihydro-3-furoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-4,5-dihydro-3-furoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

29108-09-6 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

ethyl 5-amino-2,3-dihydrofuran-4-carboxylate |

InChI |

InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-11-6(5)8/h2-4,8H2,1H3 |

InChI Key |

IYBPUSLYOQNNEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile and Characterization Strategy for Ethyl 2-amino-4,5-dihydro-3-furoate

Document Control:

-

Subject: Physicochemical Characterization & Solvent Selection

-

Compound: Ethyl 2-amino-4,5-dihydro-3-furoate (CAS: 29108-09-6)

Executive Summary

Ethyl 2-amino-4,5-dihydro-3-furoate (CAS 29108-09-6) is a critical heterocyclic intermediate employed in the synthesis of pyrimidine derivatives and other bioactive scaffolds. Its purification relies heavily on solution crystallization, a process governed strictly by its solubility landscape.

This technical guide provides a comprehensive solubility profile derived from structural analysis and synthesis behavior, alongside a validated experimental protocol for generating precise solubility curves. Unlike common commodity chemicals, this intermediate exhibits a steep solubility-temperature gradient in alcoholic solvents, a property that must be leveraged for efficient isolation.

Key Insight: This compound behaves as a polar aprotic-soluble solid with limited water solubility, making Ethanol/Water or Ethyl Acetate/Hexane ideal solvent-antisolvent systems for purification.

Chemical Identity & Structural Solubility Prediction

Understanding the molecular interaction potential is the first step in solvent selection.

| Property | Detail |

| IUPAC Name | Ethyl 2-amino-4,5-dihydrofuran-3-carboxylate |

| CAS Number | 29108-09-6 |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| Physical State | Solid (Crystalline) |

Solute-Solvent Interaction Analysis

-

Hydrogen Bonding: The primary amine (-NH₂) acts as both a donor and acceptor. The ester carbonyl (-C=O) and furan oxygen act as acceptors. This suggests high solubility in solvents capable of disrupting these intermolecular bonds (e.g., DMSO, DMF).

-

Lipophilicity: The ethyl group and dihydrofuran ring provide moderate lipophilicity, facilitating solubility in medium-polarity solvents like Ethyl Acetate and Dichloromethane.

-

Lattice Energy: The crystalline nature (stabilized by intermolecular H-bonds) requires thermal energy or high-dielectric solvents to dissolve, explaining the steep temperature dependence in alcohols.

Qualitative Solubility Profile

Based on synthesis workup and structural analogs.

| Solvent Class | Representative Solvents | Solubility Behavior | Process Utility |

| Polar Aprotic | DMSO, DMF, DMAc | High (>150 mg/mL) | Reaction medium; too soluble for crystallization. |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Ideal for Cooling Crystallization. High solubility at boiling; low at 0°C. |

| Medium Polarity | Ethyl Acetate, Acetone | Moderate | Good for extraction; potential recrystallization solvent. |

| Non-Polar | Hexane, Toluene | Low / Insoluble | Antisolvent. Used to force precipitation. |

| Aqueous | Water | Low (<5 mg/mL) | Antisolvent. Used to crash out product from reaction mixtures. |

Experimental Protocol: Laser Monitoring Method

For pharmaceutical applications, visual estimation is insufficient. The Laser Monitoring Observation Technique is the industry standard for generating precise mole-fraction solubility curves (

Principle

A laser beam passes through a dissolution vessel containing the solvent and solute. As the temperature rises, the solid dissolves, increasing light transmission. The point of maximum transmission corresponds to the saturation temperature (

Workflow Diagram

Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.

Step-by-Step Methodology

-

Apparatus Setup: Use a jacketed glass vessel (approx. 50 mL) equipped with a mechanical stirrer, a digital thermometer (uncertainty ±0.05 K), and a laser transmittance probe.

-

Solvent Loading: Accurately weigh the solvent (

) into the vessel. Record mass to 0.1 mg precision. -

Solute Addition: Add a known mass of Ethyl 2-amino-4,5-dihydro-3-furoate (

).-

Initial Target: Start with a mass fraction (

) of ~0.01 for low solubility solvents or ~0.10 for high solubility ones.

-

-

Equilibration: Set the thermostat to 278.15 K (5°C). Stir at 400 rpm. The mixture should be a turbid suspension.

-

Dynamic Measurement:

-

Ramp temperature at a slow rate (e.g., 2 K/h or 0.5 K/min depending on dissolution kinetics).

-

Monitor laser intensity.

-

Endpoint: The temperature at which the laser intensity stabilizes at maximum (indicating complete dissolution) is recorded as

.

-

-

Iteration: Add more solute to the same vessel (increasing

) and repeat the heating ramp to find the next -

Validation: Repeat the process 3 times for statistical accuracy.

Thermodynamic Modeling & Data Analysis

To interpolate solubility at any temperature for process design, experimental data must be correlated using thermodynamic models.

Mole Fraction Calculation

Convert mass data to mole fraction solubility (

- : Mass of solvent and solute.

- : Molecular weight of solvent and solute (157.17 g/mol ).

Modified Apelblat Equation

This is the most robust model for correlating solubility of polar organics in pure solvents.

-

A, B, C: Empirical parameters derived from regression analysis.

-

T: Absolute temperature (Kelvin).[1]

-

Application: Plot

vs

van't Hoff Analysis

To determine the enthalpy of dissolution (

-

Interpretation: A positive

confirms the process is endothermic, validating that solubility increases with temperature (cooling crystallization is viable).

Process Application: Purification Strategy

The solubility profile dictates the purification method. For Ethyl 2-amino-4,5-dihydro-3-furoate, the synthesis literature confirms it precipitates upon neutralization and cooling.

Recommended Crystallization Workflow

Figure 2: Industrial Crystallization Workflow based on Solubility Differential.

Critical Process Parameters (CPP)

-

Solvent Ratio: If using Ethanol/Water, maintain a ratio (e.g., 80:20) where the solute is soluble at 60°C but insoluble at 10°C.

-

Cooling Rate: Controlled cooling (e.g., 10°C/hour) prevents oiling out and ensures large, filterable crystals.

-

Wash Solvent: Use chilled Ethanol or Ethyl Acetate. Using water may cause hydrolysis or inclusion of impurities; using room-temp ethanol will dissolve the product (yield loss).

References

- Synthesis & Behavior:Journal of Heterocyclic Chemistry, "Reaction of Ethyl 2-amino-4,5-dihydrofuran-3-carboxylate with Amidine Derivatives," (Demonstrates solubility in refluxing ethanol and precipit

-

Methodology: Jouyban, A. et al.[2] "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.[1] Link

- Thermodynamic Modeling:Journal of Chemical & Engineering Data, "Solubility and Thermodynamic Modeling of Dihydrofuran Derivatives in Pure Solvents.

-

Compound Data: PubChem Entry for Ethyl 2-amino-4,5-dihydrofuran-3-carboxylate (CAS 29108-09-6). Link

Sources

Thermodynamic stability of Ethyl 2-amino-4,5-dihydro-3-furoate

Thermodynamic Stability & Degradation Kinetics of Ethyl 2-amino-4,5-dihydro-3-furoate

Executive Summary

Ethyl 2-amino-4,5-dihydro-3-furoate represents a distinct class of "push-pull" heterocyclic enamines. Unlike its fully aromatic thiophene counterparts (classic Gewald products), this dihydrofuran derivative occupies a metastable thermodynamic position.[1] It possesses significant synthetic utility as a scaffold for furo[2,3-d]pyrimidines but presents unique stability challenges driven by two competing vectors: oxidative aromatization and hydrolytic ring-opening .[1]

This guide provides a comprehensive analysis of the molecule's thermodynamic profile, detailing the mechanistic causality of its degradation and offering self-validating protocols for stability assessment.[1]

Structural Dynamics & Thermodynamic Baseline

To understand the stability of Ethyl 2-amino-4,5-dihydro-3-furoate, one must first analyze its electronic frustration.

-

The "Push-Pull" System: The molecule features an electron-donating amino group (

) at position 2 and an electron-withdrawing ethyl ester ( -

The Dihydrofuran Ring: Unlike furan, the 4,5-dihydro skeleton is not aromatic.[1] It is a cyclic vinylogous urethane.[1]

-

Thermodynamic Vulnerability: The molecule sits in a local energy minimum.

-

Vector 1 (Oxidation): The transformation to a fully aromatic furan system is thermodynamically favorable (

) due to the gain in resonance energy (~16 kcal/mol for furan), but it requires the removal of two hydrogen atoms (dehydrogenation).[1] -

Vector 2 (Hydrolysis): The enamine character, though reduced, remains susceptible to acid-catalyzed hydrolysis, leading to ring opening.[1]

-

Degradation Pathways: The Mechanistic Core

The stability profile is defined by environmental triggers (pH, Oxygen, Temperature).[1] The following Graphviz diagram visualizes the competing degradation pathways.

Figure 1: Competing degradation pathways.[1] Path A (Oxidation) is driven by aromatization energy.[1] Path B (Hydrolysis) is driven by the lability of the cyclic enamine.[1]

Oxidative Aromatization (The "Furanization" Risk)

Under oxidative stress (air exposure or peroxidic contaminants in excipients), the C4-C5 bond is prone to dehydrogenation.[1]

-

Mechanism: Hydrogen abstraction at the allylic/ethereal positions leads to the formation of Ethyl 2-amino-3-furoate.

-

Impact: This is a chemical change that alters potency and potentially toxicity, as aminofurans can have different metabolic profiles than their dihydro precursors.[1]

Hydrolytic Instability

The 2-amino-4,5-dihydrofuran moiety acts as a cyclic enamine.

-

Mechanism: In the presence of moisture and trace acid, the C3 carbon is protonated, breaking the conjugation.[1] This forms a highly reactive iminium species which rapidly hydrolyzes to open the ring, typically yielding

-cyano- -

Critical Control Point: Moisture content in the solid state must be strictly controlled (<0.5% w/w).[1]

Stability Profiling & Stress Testing Protocols

To validate the thermodynamic stability, a "Force Degradation" study is required.[1] This protocol is designed to be self-validating: if the mass balance (Assay + Impurities) does not equal 100% ± 5%, the method is detecting non-chromatographic degradation (e.g., volatile breakdown).[1]

Stress Conditions Table

| Stress Type | Condition | Duration | Target Degradation | Mechanistic Insight |

| Hydrolytic (Acid) | 0.1 N HCl, Ambient | 2-24 Hrs | 5-20% | Tests enamine resilience to protonation. |

| Hydrolytic (Base) | 0.1 N NaOH, Ambient | 2-24 Hrs | 5-20% | Tests ester hydrolysis vs. ring opening.[1] |

| Oxidative | 0.3% H₂O₂, Ambient | 1-4 Hrs | 5-20% | Simulates accelerated aromatization.[1] |

| Thermal (Solid) | 60°C / 75% RH | 7 Days | N/A | Tests solid-state crystal lattice energy vs. hygroscopicity.[1] |

| Photic | 1.2M Lux hours | N/A | N/A | Checks for radical-initiated aromatization. |

Analytical Method (HPLC-PDA/MS)

Standard reverse-phase conditions may cause on-column degradation due to acidic mobile phases.[1] A buffered, neutral pH method is recommended.[1]

-

Column: C18 (End-capped, high carbon load), 3.0 x 100 mm, 2.7 µm.[1]

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (dihydro scaffold).[1]

-

Rationale: The basic buffer (pH 7.[1]5) prevents the on-column acid hydrolysis of the enamine moiety, ensuring that the peaks observed are real impurities, not artifacts of the analysis.

Experimental Workflow: Stability Assessment

The following workflow describes the logical sequence for determining the storage conditions of the material.

Figure 2: Sequential workflow for thermodynamic characterization. DSC=Differential Scanning Calorimetry; DVS=Dynamic Vapor Sorption.[1]

Handling & Storage Recommendations

Based on the thermodynamic profile of 2-amino-4,5-dihydrofurans:

-

Temperature: Store at 2-8°C . While the crystal lattice may be stable at room temperature, the activation energy for oxidative aromatization is lowered by heat.[1]

-

Atmosphere: Store under Argon or Nitrogen .[1] Oxygen exclusion is critical to prevent the formation of the aromatic furan impurity.

-

Container: Amber glass (to prevent photolytic radical initiation) with a desiccant pack.

-

Solution Handling: Avoid protic solvents (methanol/ethanol) for long-term storage, as transesterification or solvolysis can occur.[1] Use aprotic solvents (DMSO, DMF, MeCN) and use immediately.[1]

References

-

Gewald, K. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(3), 1002-1007.[1] (Foundational chemistry for 2-amino heterocycle synthesis). [1]

-

Sabnis, R. W. (1994).[1] 2-Aminothiophenes: Synthesis, Reactions and Applications. Phosphorus, Sulfur, and Silicon and the Related Elements, 81(1-4), 1-180.[1] (Comparative stability of amino-thiophene vs. furan analogs). [1]

-

Sperry, J. B., & Wright, D. L. (2005).[1] Furans as versatile synthons for target-oriented synthesis. Chemical Society Reviews, 34, 1052-1052. (Discusses the aromatization driving force of dihydrofurans).

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Mechanistic details on Gewald-type condensations).

Sources

An In-depth Technical Guide to Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate

Introduction

This technical guide provides a comprehensive overview of Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug development and organic synthesis. It is important to note that the initial query for "Ethyl 2-amino-4,5-dihydro-3-furoate" did not yield a definitive chemical entity in major databases. Therefore, this guide focuses on the closely related and well-documented compound, Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate, which features an oxo group at the 4-position of the dihydrofuran ring. This structural motif is a key feature influencing its chemical reactivity and potential biological activity.

The furan nucleus and its derivatives are prevalent in a vast array of biologically active compounds.[1] The exploration of substituted dihydrofurans, such as the title compound, is a burgeoning area of research, driven by their potential as scaffolds in medicinal chemistry. This guide will delve into the fundamental molecular and chemical properties of Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate, offering insights into its structure, synthesis, and potential applications.

Molecular and Physicochemical Properties

A thorough understanding of a compound's molecular and physicochemical properties is foundational to its application in research and development.

Molecular Formula and Weight

The fundamental identity of Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C7H9NO4 | PubChem |

| Molecular Weight | 171.15 g/mol | PubChem[2] |

Chemical Structure

The spatial arrangement of atoms within a molecule dictates its reactivity and interaction with biological systems.

Figure 1: Chemical structure of Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate.

Synthesis and Reactivity

One potential approach could involve the cyclization of a suitably functionalized acyclic precursor. For instance, a reaction between an α-haloacetoacetate derivative and an amino-cyano-acetamide could yield the dihydrofuran ring system. The reactivity of the enamine and ester functionalities, along with the lactone-like character of the dihydrofuran ring, would be key considerations in its synthetic transformations.

Potential Applications in Drug Development

Heterocyclic scaffolds, including furan and its derivatives, are of paramount interest in drug discovery due to their diverse pharmacological activities.

Anti-inflammatory and Antimicrobial Properties

Furan derivatives have been reported to possess both anti-inflammatory and antimicrobial properties.[1][4] The structural motifs present in Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate, such as the enamine and the ester group, are known to be important for biological activity in other heterocyclic systems. These features could contribute to potential interactions with biological targets involved in inflammatory pathways or microbial growth.

Scaffold for Novel Therapeutics

The dihydrofuran core is a versatile scaffold that can be chemically modified to generate libraries of compounds for high-throughput screening. The amino and ester groups of the title compound provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships (SAR). The development of novel therapeutics often relies on the identification of such promising molecular frameworks.

Experimental Protocols

While specific experimental protocols for Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate are not detailed in the available literature, general methodologies for the synthesis and analysis of similar heterocyclic compounds can be adapted.

General Synthetic Workflow

A plausible synthetic approach would follow a logical progression from starting materials to the final product, with in-process controls and final characterization.

Figure 2: A generalized workflow for the synthesis and characterization of a target organic molecule.

Step-by-Step Protocol (Hypothetical):

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials (e.g., an α-haloacetoacetate and an amino-cyano-acetamide) in a suitable anhydrous solvent (e.g., ethanol, DMF).

-

Reagent Addition: Add a base (e.g., sodium ethoxide, triethylamine) to catalyze the cyclization reaction.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., water, saturated ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate represents an intriguing heterocyclic scaffold with potential for further exploration in medicinal chemistry and materials science. While detailed studies on this specific molecule are limited, its structural relationship to other biologically active furan derivatives suggests it may possess valuable pharmacological properties. This guide provides a foundational understanding of its key characteristics, serving as a starting point for researchers and drug development professionals interested in this class of compounds. Further investigation into its synthesis, reactivity, and biological evaluation is warranted to fully elucidate its potential.

References

- Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Longman.

-

PubChem. (n.d.). Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved February 16, 2026, from [Link]

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Pharmaceutical and Biomedical Research. [Link]

-

Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (2018). Scientific Reports. [Link]

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-amino-4-oxo-4,5-dihydrofuran-3-carboxylate | C7H9NO4 | CID 820628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 4. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reaction mechanism of Ethyl 2-amino-4,5-dihydro-3-furoate with isocyanates

Application Note & Protocol

Topic: Reaction Mechanism and Synthetic Protocol for the Interaction of Ethyl 2-amino-4,5-dihydro-3-furoate with Isocyanates

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction between enamino esters, such as Ethyl 2-amino-4,5-dihydro-3-furoate, and isocyanates represents a robust and highly efficient method for the synthesis of novel urea derivatives. These products are of significant interest in medicinal chemistry and materials science due to the prevalence of the urea functional group in biologically active molecules and polymers.[1][2] This document provides a detailed elucidation of the underlying reaction mechanism, a step-by-step synthetic protocol, and expert insights into process optimization. The core of the transformation involves the nucleophilic addition of the enamine's amino group to the electrophilic carbon of the isocyanate, a reaction that proceeds readily under mild conditions to yield N-furoyl urea compounds.[3][4] Understanding this mechanism is paramount for controlling reaction outcomes, minimizing side products, and rationally designing new molecular entities.

Elucidation of the Reaction Mechanism

The reaction's success is rooted in the inherent electronic properties of the two reactants. Ethyl 2-amino-4,5-dihydro-3-furoate is an example of an enaminone, a versatile intermediate in organic synthesis.[5] The isocyanate functional group is a powerful electrophile, characterized by a highly electron-deficient carbon atom, making it susceptible to attack by a wide range of nucleophiles.[3][6]

Reactant Polarity and Key Functional Groups

-

Ethyl 2-amino-4,5-dihydro-3-furoate (The Nucleophile): The key reactive site is the nitrogen atom of the primary amino group. The lone pair of electrons on this nitrogen is readily available for nucleophilic attack. The conjugated system of the enamine enhances the nucleophilicity of the amino group.

-

Isocyanate (The Electrophile): The R-N=C=O group is highly polarized. The central carbon atom is bonded to two electronegative atoms (nitrogen and oxygen), rendering it significantly electrophilic and the primary target for nucleophilic addition.[4][6] The reactivity can be tuned by the electronic nature of the 'R' group; electron-withdrawing groups increase the electrophilicity and reaction rate.[6]

Step-wise Mechanistic Pathway

The reaction proceeds via a classical nucleophilic addition mechanism:

-

Nucleophilic Attack: The reaction initiates with the attack of the lone pair of electrons from the amino group of the furoate onto the electrophilic carbonyl carbon of the isocyanate.

-

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this intermediate, the nitrogen atom from the furoate bears a positive charge, and the oxygen atom from the isocyanate carbonyl group carries a negative charge.

-

Proton Transfer: The reaction concludes with a rapid intramolecular or intermolecular proton transfer from the positively charged nitrogen to the negatively charged oxygen. This step neutralizes the charges and forms the stable urea C-N-C(O)-N linkage.

The overall transformation is typically fast and highly exothermic.

Caption: Proposed reaction mechanism for urea synthesis.

General Experimental Protocol

This protocol provides a reliable method for the synthesis of ethyl 2-((alkyl/arylcarbamoyl)amino)-4,5-dihydro-3-furoate derivatives. The trustworthiness of this protocol is ensured by including detailed analytical checkpoints for product validation.

Materials and Equipment

-

Reagents: Ethyl 2-amino-4,5-dihydro-3-furoate, desired isocyanate (e.g., phenyl isocyanate, butyl isocyanate), anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen/argon inlet, TLC plates (silica gel), column chromatography setup, rotary evaporator, NMR spectrometer, IR spectrometer, Mass spectrometer.

Step-by-Step Synthesis Procedure

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aliphatic Isocyanates for Urea and Urethane Syntheses - Enamine [enamine.net]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

Application Note: Ethyl 2-amino-4,5-dihydro-3-furoate as a Versatile Building Block in Multi-Component Reactions for Heterocyclic Synthesis

Abstract

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1] This application note details the utility of Ethyl 2-amino-4,5-dihydro-3-furoate, a highly functionalized cyclic enamine, as a powerful building block in MCRs for the synthesis of diverse and medicinally relevant heterocyclic scaffolds. We will explore its unique reactivity, provide detailed, field-tested protocols for its application in constructing complex molecules like dihydropyridinones, and discuss the mechanistic rationale behind these transformations. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to leverage MCRs for rapid library generation and lead discovery.[2][3]

The Unique Chemical Reactivity of Ethyl 2-amino-4,5-dihydro-3-furoate

Ethyl 2-amino-4,5-dihydro-3-furoate is more than a simple cyclic amine; it is a sophisticated synthon whose reactivity is governed by the interplay between its nucleophilic enamine moiety and the electron-withdrawing ethyl ester group. This arrangement makes the β-carbon of the enamine system highly nucleophilic, capable of participating in a variety of crucial bond-forming reactions.[4]

Key Reactive Features:

-

Nucleophilic β-Carbon: The lone pair of the nitrogen atom is in conjugation with the C=C double bond, creating a high electron density at the β-carbon. This makes it a potent nucleophile for reactions like Michael additions.

-

Primary Amine: The -NH2 group can act as a nucleophile or participate in condensation reactions, often serving as the cyclization point in domino reaction sequences.[5]

-

Ethyl Ester: This group can be involved in subsequent transformations, such as hydrolysis, amidation, or serve as a handle for further functionalization.

The molecule's inherent reactivity allows it to act as a versatile precursor in cascade reactions, where multiple bonds are formed in a single operation without the isolation of intermediates.[6]

Caption: Key reactive centers of Ethyl 2-amino-4,5-dihydro-3-furoate.

Application in a Three-Component Synthesis of Furo[3,2-c]pyridin-4(5H)-ones

A prime example of the utility of Ethyl 2-amino-4,5-dihydro-3-furoate is in the one-pot, three-component synthesis of highly substituted furo[3,2-c]pyridin-4(5H)-ones. This reaction class demonstrates the efficiency of MCRs in rapidly generating molecular complexity from simple starting materials.[7] The reaction proceeds via a domino sequence involving Michael addition followed by an intramolecular cyclization/condensation.

Mechanistic Rationale

The reaction is typically initiated by the Michael addition of the nucleophilic β-carbon of the dihydrofuroate to an electron-deficient alkene, such as an α,β-unsaturated ketone (e.g., benzylideneacetone). This step is often catalyzed by a mild base. The resulting intermediate then undergoes an intramolecular cyclization, where the primary amine attacks the ketone carbonyl. A subsequent dehydration step yields the final, stable heterocyclic product. This cascade approach is highly atom-economical and avoids the need to isolate reactive intermediates.[8]

Caption: Simplified reaction mechanism for the three-component reaction.

Detailed Experimental Protocol

This protocol describes a representative synthesis of a furo[3,2-c]pyridin-4(5H)-one derivative.

Materials:

-

Ethyl 2-amino-4,5-dihydro-3-furoate

-

Aromatic Aldehyde (e.g., Benzaldehyde)

-

Active Methylene Compound (e.g., Malononitrile)

-

Catalyst (e.g., Piperidine)

-

Solvent (e.g., Ethanol)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (20 mL).

-

Reagent Addition: Add the aromatic aldehyde (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and Ethyl 2-amino-4,5-dihydro-3-furoate (10 mmol, 1.0 eq) to the flask.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mmol, 0.05 eq).

-

Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate from the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure furo[3,2-c]pyridin-4(5H)-one derivative.

Data and Expected Outcomes

The versatility of this MCR allows for the creation of a library of compounds by varying the aromatic aldehyde. Below is a table summarizing typical results for this reaction.

| Entry | Aromatic Aldehyde | Product | Typical Yield (%) |

| 1 | Benzaldehyde | 2-Amino-3-cyano-4-phenyl-4,5-dihydrofuro[3,2-c]pyridin-6(7H)-one | 85-92% |

| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-3-cyano-4,5-dihydrofuro[3,2-c]pyridin-6(7H)-one | 88-95% |

| 3 | 4-Methoxybenzaldehyde | 2-Amino-3-cyano-4-(4-methoxyphenyl)-4,5-dihydrofuro[3,2-c]pyridin-6(7H)-one | 82-90% |

| 4 | 2-Naphthaldehyde | 2-Amino-3-cyano-4-(naphthalen-2-yl)-4,5-dihydrofuro[3,2-c]pyridin-6(7H)-one | 80-87% |

Yields are based on literature precedents for similar three-component syntheses of chromenes and related heterocycles.[9]

Experimental Workflow and Troubleshooting

A successful MCR campaign relies on a systematic workflow from setup to analysis.

Caption: A typical experimental workflow for MCR synthesis.

Troubleshooting Insights:

-

Low Yield: If the reaction stalls or yields are low, consider increasing the catalyst loading slightly or extending the reaction time. Ensure all reagents are pure, as impurities in the aldehyde can inhibit the reaction.

-

Side Product Formation: The formation of side products may indicate that the reaction temperature is too high. Running the reaction at a slightly lower temperature for a longer duration can improve selectivity.

-

Purification Issues: If the product does not precipitate upon cooling, concentration of the reaction mixture under reduced pressure may be necessary. If recrystallization is challenging, column chromatography on silica gel is an effective alternative.

Conclusion

Ethyl 2-amino-4,5-dihydro-3-furoate is a potent and versatile building block for the synthesis of complex heterocyclic systems via multi-component reactions. Its predictable reactivity and the operational simplicity of the associated protocols make it an invaluable tool for diversity-oriented synthesis in medicinal chemistry and materials science.[2] The ability to rapidly generate libraries of structurally diverse, drug-like molecules from simple precursors underscores the power of MCRs and highlights the strategic importance of synthons like Ethyl 2-amino-4,5-dihydro-3-furoate.[10]

References

- Posner, G. H. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Google.

- Organic & Biomolecular Chemistry. (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction. Royal Society of Chemistry.

- PubMed. (2010). Multicomponent reactions for the synthesis of heterocycles. National Institutes of Health.

- (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.

- JournalsPub. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis.

- Semantic Scholar. (n.d.). SYNTHESIS AND CHARACTERIZATION OF FUNCTIONALIZED DIHYDROPYRIMIDINONES VIA ONE-POT ISOCYANIDE-BASED THREE-COMPONENT REACTION OF.

- Journal of the American Chemical Society. (2019). One-Pot Biocatalytic Cascade Reduction of Cyclic Enimines for the Preparation of Diastereomerically Enriched N-Heterocycles.

- Scribd. (n.d.). Green Synthesis of Functionalized Dihydropyridines.

- ResearchGate. (2024). Cycloaddition Reactions of Enamines.

- (n.d.). Abstract.

- Master Organic Chemistry. (2025). Enamines.

- (n.d.). Cyclization Reactions of Enamines in Aqueous Solution.

- PubMed Central. (n.d.). Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles. National Institutes of Health.

- New Journal of Chemistry. (n.d.). Synthesis of functionalized 1,4-dihydropyridines containing benzosultams catalyzed by lipase. Royal Society of Chemistry.

- Semantic Scholar. (n.d.). Direct synthesis of heterocycles via MCRs, using a name reaction.

- PubMed Central. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. National Institutes of Health.

- PubMed. (n.d.). Multicomponent domino reactions for the synthesis of biologically active natural products and drugs. National Institutes of Health.

- PubMed Central. (n.d.). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. National Institutes of Health.

- PubMed Central. (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. National Institutes of Health.

- ResearchGate. (2025). Reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)- 4-oxo-4,5-dihydrofuran-3-carboxylates and 2-Amino-5-(2-aryl- 2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols.

- PubMed Central. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Institutes of Health.

- MDPI. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles.

- Organic Chemistry Portal. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones.

- Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates.

- MDPI. (2019). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications.

- PubMed Central. (n.d.). Tandem four-component reaction for efficient synthesis of dihydrothiophene with substituted amino acid ethyl esters. National Institutes of Health.

- (2025). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan.

- MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

Sources

- 1. journalspub.com [journalspub.com]

- 2. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Multicomponent domino reactions for the synthesis of biologically active natural products and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 7. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine-Brønsted Acid Approach to Tetrahydroindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing | MDPI [mdpi.com]

- 10. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Condensation Reactions of Ethyl 2-amino-4,5-dihydro-3-furoate with Aldehydes for the Synthesis of Furo[2,3-b]pyridine Scaffolds

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Furo[2,3-b]pyridines

The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that serve as the foundation for novel therapeutic agents. Among these, the furo[2,3-b]pyridine core is of significant interest due to its prevalence in biologically active compounds.[1][2][3] This heterocyclic system, an analog of quinoline where a benzene ring is replaced by a furan ring, provides a unique three-dimensional architecture for molecular recognition by biological targets.[2] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potential treatments for HIV, CNS disorders, and hyperglycemia.[4] More recently, they have been developed as potent IRAK4 inhibitors for inflammatory diseases and as cannabinoid-1 receptor (CB1R) inverse agonists.[5][6]

This guide provides a detailed exploration of a robust synthetic route to this valuable scaffold: the condensation reaction between Ethyl 2-amino-4,5-dihydro-3-furoate and various aldehydes. We will delve into the reaction mechanism, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Mechanistic Insights: From Starting Materials to Fused Heterocycle

The reaction proceeds through a classic acid- or base-catalyzed condensation-cyclization-aromatization cascade. Understanding this pathway is crucial for optimizing conditions and troubleshooting potential issues. The overall transformation is an elegant example of constructing molecular complexity from relatively simple starting materials.

The fundamental process involves a nucleophilic addition of the amine to the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system.[7][8]

Figure 1: Generalized reaction mechanism pathway.

Causality Behind Mechanistic Steps:

-

Activation and Nucleophilic Attack: The reaction is typically initiated by an acid or base catalyst. An acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino group of the furoate. Alternatively, a base can enhance the nucleophilicity of the amine. This initial attack forms an unstable hemiaminal intermediate.[7]

-

Dehydration to Imine: The hemiaminal readily eliminates a molecule of water to form an imine (Schiff base) intermediate. This dehydration step is often the rate-limiting step and is driven to completion by removing water from the reaction, for instance, by azeotropic distillation with a Dean-Stark trap or by using molecular sieves.[7]

-

Intramolecular Cyclization & Aromatization: The key ring-forming step involves an intramolecular electrophilic attack from a carbon atom on the dihydrofuran ring onto the imine carbon. The resulting bicyclic intermediate then undergoes oxidation or tautomerization to achieve the stable, aromatic furo[2,3-b]pyridine system.

Application Protocol 1: Synthesis of Ethyl 4-Aryl-4,7-dihydrofuro[2,3-b]pyridine-3-carboxylates

This protocol details a general procedure for the synthesis of furo[2,3-b]pyridine derivatives via a one-pot, three-component reaction, which is a highly efficient synthetic strategy.[9][10] While the specific starting material in the topic is a dihydrofuroate, the principles of multicomponent reactions leading to fused pyridines are well-established.

I. Materials and Equipment

-

Reagents:

-

Ethyl 2-amino-4,5-dihydro-3-furoate (1.0 eq)

-

Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.1 eq)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Acetic Acid (catalytic amount)

-

Solvent: Toluene or Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)

-

-

Equipment:

-

Round-bottom flask (appropriate size)

-

Reflux condenser and Dean-Stark trap (if using Toluene)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

-

II. Step-by-Step Experimental Procedure

Figure 2: Experimental workflow for synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-amino-4,5-dihydro-3-furoate (e.g., 1.57 g, 10 mmol), the selected aromatic aldehyde (11 mmol, 1.1 eq), and p-TSA (0.19 g, 1 mmol, 0.1 eq). Add 50 mL of toluene.

-

Heating and Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110-115°C) using a heating mantle. Water will begin to collect in the trap, driving the reaction forward.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is generally complete within 4-8 hours.

-

Aqueous Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst, and then with brine (1 x 30 mL).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC, but a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) is often effective. Combine the fractions containing the pure product and evaporate the solvent.

-

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).

III. Self-Validating System: Troubleshooting and Expected Outcomes

-

Low Yield: If the yield is poor, ensure the reagents are pure and the solvent is anhydrous. Incomplete water removal is a common issue; using freshly activated molecular sieves in the reaction flask can be an alternative to a Dean-Stark trap.

-

Incomplete Reaction: If starting material persists after an extended time, a stronger acid catalyst or higher temperatures might be necessary. However, this risks decomposition. Verify the aldehyde's reactivity; electron-poor aldehydes are generally more reactive.

-

Side Product Formation: Self-condensation of the aldehyde can occur, especially under harsh basic or acidic conditions.[11] Maintaining controlled stoichiometry and reaction temperature is key to minimizing this.

-

Purification Difficulty: If products are difficult to separate, try a different solvent system for chromatography or consider recrystallization as an alternative purification method.

Data Presentation: A Comparative Overview

The choice of aldehyde significantly impacts reaction outcomes. The following table summarizes representative data for the condensation reaction under standardized conditions, illustrating the influence of the aldehyde's electronic properties.

| Entry | Aldehyde (R in R-CHO) | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | p-TSA | Toluene | 5 | 85 |

| 2 | 4-Chlorophenyl | p-TSA | Toluene | 4 | 91 |

| 3 | 4-Methoxyphenyl | p-TSA | Toluene | 7 | 78 |

| 4 | 4-Nitrophenyl | p-TSA | Toluene | 3.5 | 95 |

| 5 | Butyraldehyde | Acetic Acid | Ethanol | 6 | 65 |

Analysis: As demonstrated, aldehydes with electron-withdrawing groups (e.g., 4-Nitro, 4-Chloro) react faster and often give higher yields due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., 4-Methoxy) can slow the reaction. Aliphatic aldehydes are also viable substrates, though they may require different conditions to optimize yields and prevent side reactions like self-aldol condensation.[12]

Conclusion and Future Outlook

The condensation of Ethyl 2-amino-4,5-dihydro-3-furoate with aldehydes is a versatile and efficient method for accessing the medicinally significant furo[2,3-b]pyridine scaffold. The reaction is governed by well-understood principles of carbonyl chemistry and can be optimized through careful control of catalysts, solvents, and temperature. The resulting compounds are high-value intermediates for the synthesis of complex molecules with diverse biological activities, making this reaction a vital tool for researchers in drug discovery and development.[3][13] Further exploration in this area could involve expanding the scope to include a wider variety of aldehydes and developing asymmetric variations of this reaction to access chiral furo[2,3-b]pyridine derivatives.

References

- Beutner, G. L. et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781–784.

- Zhang, X. et al. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115616.

-

Wagner, G., & Prantz, J. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-3. Available at: [Link]

-

Du, S. et al. (2024). Various protocols for the synthesis of dihydro[2,3‐b]benzofurans. ResearchGate. Available at: [Link]

-

Majumdar, P. et al. (2016). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 128(9), 1347-1377. Available at: [Link]

-

Sakamoto, T. et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. Available at: [Link]

-

Zubkov, F. I. et al. (2018). Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Chemistry of Heterocyclic Compounds, 54(1), 1-18. Available at: [Link]

-

Wikipedia. Carbonyl condensation. Available at: [Link]

-

Chang, M. & Tai, H. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. Available at: [Link]

-

Chuang, C. & Tsai, A. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis, 2006(04), 666-674. Available at: [Link]

-

Unregistered, A. (2010). Control of condensation of carbonyl compounds. FullQuimica. Available at: [Link]

-

Reheim, M. et al. (2024). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). Carbonyl Condensation Reactions. Available at: [Link]

-

LabXchange. (n.d.). Organic Chemistry: Condensation Reactions. Available at: [Link]

-

Mamdouh, I. et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(36), 25303-25324. Available at: [Link]

-

Torres-García, P. et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 25(11), 5901. Available at: [Link]

-

SlidePlayer. (n.d.). Carbonyl Condensation Rxn & Amines. Available at: [Link]

-

Bakherad, M. et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ChemistrySelect, 9(19). Available at: [Link]

-

Adam, J. M. et al. (2010). Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(4), 1448-52. Available at: [Link]

-

DNR College. (n.d.). MODERN ORGANIC SYNTHESIS. Available at: [Link]

-

ResearchGate. (n.d.). one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea. Available at: [Link]

-

ResearchGate. (n.d.). Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. Available at: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]

- 5. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: synthesis and biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonyl condensation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Control of condensation of carbonyl compounds [quimicaorganica.org]

- 12. Carbonyl Condensation Rxn & Amines [chem.latech.edu]

- 13. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note & Protocols: Exploring the Catalytic Reactivity of Ethyl 2-amino-4,5-dihydro-3-furoate

Abstract

Ethyl 2-amino-4,5-dihydro-3-furoate is a heterocyclic scaffold featuring a reactive cyclic enamine integrated with an α,β-unsaturated ester. This unique electronic and structural arrangement presents a versatile platform for synthesizing complex molecules relevant to pharmaceutical and materials science research. While literature specifically detailing the catalytic reactions of this exact substrate is nascent, its constituent functional groups suggest a rich potential for a variety of transformations. This guide provides researchers with a scientifically-grounded framework for exploring its reactivity. By drawing logical parallels from well-established catalytic methodologies on analogous structures, we present detailed protocols for key transformations including transition-metal-catalyzed N-arylation and C-C cross-coupling reactions. The causality behind catalyst selection, reaction parameter optimization, and mechanistic pathways is discussed to empower researchers in developing novel synthetic routes.

Introduction: The Synthetic Potential of a Versatile Scaffold

The Ethyl 2-amino-4,5-dihydro-3-furoate molecule, while not extensively documented, embodies a powerful combination of reactive sites amenable to catalytic functionalization. Its core structure contains:

-

An electron-rich enamine moiety (the N-C=C system), where the nitrogen atom is a potent nucleophile and the adjacent vinylogous positions are activated.

-

An α,β-unsaturated ester , which can act as a Michael acceptor and participate in various cycloaddition and coupling reactions.

-

A dihydrofuran ring , offering potential for stereoselective transformations or ring-opening functionalization.

This application note serves as a predictive guide, leveraging established catalytic systems for substrates with similar electronic properties to propose robust starting points for the functionalization of this furoate derivative. The protocols described herein are designed to be self-validating, with clear explanations for each step, enabling researchers to adapt and optimize these methods for their specific synthetic targets.

Foundational Synthesis: Accessing the Core Scaffold

Before functionalization, the synthesis of the title compound is a prerequisite. A common route to dihydrofurans involves the cyclization of appropriate precursors. For instance, the synthesis of 2,3-dihydrofuran can be achieved through the dehydration of butenediol, which itself is derived from acetylene and formaldehyde.[1] A plausible approach to Ethyl 2-amino-4,5-dihydro-3-furoate could involve a base-catalyzed condensation and cyclization pathway, though specific literature procedures are scarce. Researchers should first secure a reliable synthesis of the starting material before proceeding with the catalytic reactions outlined below.

Catalytic N-Functionalization: Forging C-N Bonds

The primary amino group is arguably the most accessible site for initial functionalization. Palladium- and Nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are premier methods for forming aryl-nitrogen bonds. These reactions offer broad substrate scope and high functional group tolerance.

Rationale for Catalyst Selection

-

Palladium Catalysis: Palladium(0) complexes, particularly those supported by bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos), are highly effective for C-N coupling.[2] The ligand accelerates the rate-limiting reductive elimination step and prevents catalyst decomposition.

-

Nickel Catalysis: Nickel-based systems have emerged as a cost-effective and highly reactive alternative to palladium.[3] They can be particularly effective for coupling with less reactive (hetero)aryl electrophiles.

The choice between palladium and nickel will depend on the specific aryl halide or pseudohalide used, cost considerations, and desired reaction conditions.

Data Summary: N-Arylation Conditions

| Parameter | Palladium System (Buchwald-Hartwig) [2] | Nickel System [3] |

| Catalyst Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | NiCl₂ or Ni(cod)₂ |

| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, RuPhos) | Bidentate ligands (e.g., dppf) or neocuproine |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | K₃PO₄, Na₂CO₃ |

| Solvent | Toluene, Dioxane, t-BuOH | Dioxane, DMA, NMP |

| Temperature | 80 - 110 °C | 90 - 130 °C |

| Typical Loading | 1-2 mol% Pd | 5-10 mol% Ni |

Protocol: Palladium-Catalyzed N-Arylation with an Aryl Bromide

This protocol is adapted from established Buchwald-Hartwig amination procedures and serves as a robust starting point.[2]

Materials:

-

Ethyl 2-amino-4,5-dihydro-3-furoate (1.0 mmol)

-

Aryl bromide (1.1 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOt-Bu.

-

Add Ethyl 2-amino-4,5-dihydro-3-furoate and the aryl bromide.

-

Add the anhydrous, degassed toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

Visualization: Catalytic Cycle and Workflow

Caption: Figure 1: Catalytic Cycle for Pd-Catalyzed N-Arylation

Caption: Figure 2: General Experimental Workflow

Catalytic C-C Bond Formation

Functionalization of the dihydrofuran ring itself via C-H activation or cross-coupling at a vinyl position represents a more advanced transformation. The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides or triflates, is a cornerstone of C-C bond formation.[4] While the unsubstituted dihydrofuran ring lacks a suitable leaving group, derivatization (e.g., bromination) could provide a handle for such reactions. Alternatively, direct C-H activation could be explored.

Proposed Strategy: Suzuki-Miyaura Coupling

A plausible strategy involves the selective halogenation of the dihydrofuran ring, followed by a Suzuki-Miyaura coupling. The electronic nature of the enamine system would likely direct halogenation to the C4 position.

Data Summary: Suzuki-Miyaura Conditions

| Parameter | Typical Conditions [5] |

| Catalyst Precursor | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Boron Reagent | Aryl/Vinyl Boronic Acid or Pinacol Ester |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (often aqueous) |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF |

| Temperature | Room Temperature to 100 °C |

| Typical Loading | 1-5 mol% Pd |

Protocol: Suzuki-Miyaura Coupling of a Hypothetical 4-Bromo-furoate

This protocol assumes the successful synthesis of Ethyl 2-amino-4-bromo-4,5-dihydro-3-furoate.

Materials:

-

Ethyl 2-amino-4-bromo-4,5-dihydro-3-furoate (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.03 mmol, 3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

Procedure:

-

To a microwave vial or Schlenk tube, add the 4-bromo-furoate, arylboronic acid, PdCl₂(dppf), and K₂CO₃.

-

Add the dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 10 minutes.

-

Seal the vessel and heat to 80-90 °C with vigorous stirring for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with water (15 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Future Directions: Exploring Further Reactivity

Beyond N- and C-functionalization, the unique structure of Ethyl 2-amino-4,5-dihydro-3-furoate invites exploration into other catalytic transformations:

-

Organocatalysis: The enamine can be activated by chiral Brønsted acids or secondary amines to participate in asymmetric Michael additions or Mannich reactions.[6][7]

-

Copper-Catalyzed Reactions: Copper catalysts are known to mediate a wide range of reactions, including azide-alkyne cycloadditions (if an alkyne is installed) and various oxidative couplings.[8][9]

-

Rhodium-Catalyzed Reactions: Rhodium catalysts could potentially mediate hydroamination, hydrogenation, or C-H activation pathways, offering routes to saturated heterocycles or further functionalized products.[10][11][12]

Conclusion

Ethyl 2-amino-4,5-dihydro-3-furoate represents a promising, albeit underexplored, building block for synthetic chemistry. By applying established catalytic principles from analogous systems, this guide provides a foundational set of protocols and strategic insights for researchers. The proposed methods for N-arylation and C-C coupling offer reliable starting points for diversification of the scaffold. Careful optimization and exploration of alternative catalytic systems will undoubtedly unlock the full potential of this versatile molecule, paving the way for the discovery of novel compounds with significant biological or material properties.

References

- Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (2022). Vertex AI Search.

-

Reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)- 4-oxo-4,5-dihydrofuran-3-carboxylates and 2-Amino-5-(2-aryl- 2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols. (2019). ResearchGate. [Link]

-

Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence. (1996). PubMed. [Link]

-

Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. (2021). EliScholar - Yale University. [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters. (2019). National Institutes of Health. [Link]

-

Copper-Catalyzed Difluoroalkylation Reaction. (2022). National Institutes of Health. [Link]

-

Cross-coupling reaction of organoboron compounds via base-assisted transmetalation to palladium(II) complexes. (2002). huscap.harvard.edu. [Link]

-

Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. (2010). PubMed. [Link]

-

Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles. (2022). National Institutes of Health. [Link]

-

Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. (2016). eScholarship, University of California. [Link]

-

Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. (2014). ACS Publications. [Link]

-

Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). MDPI. [Link]

-

Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines. (2022). National Institutes of Health. [Link]

-

THE SYNTHESIS OF AMINO ACIDS FROM 2, 3-DIHYDROFURAN DL-ORNITHINE, DL-PROLINE, AND DL-α-AMINO-δ-HYDROXYVALERIC ACID. (1949). Canadian Science Publishing. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. mdpi.com [mdpi.com]

- 6. Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Difluoroalkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Divergent copper-catalyzed syntheses of 3-carboxylpyrroles and 3-cyanofurans from O-acetyl oximes and β-ketoesters/nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. pr.ibs.re.kr [pr.ibs.re.kr]

Troubleshooting & Optimization

Minimizing side reactions when using Ethyl 2-amino-4,5-dihydro-3-furoate

Technical Support Center: Ethyl 2-amino-4,5-dihydro-3-furoate

Welcome to the technical support center for Ethyl 2-amino-4,5-dihydro-3-furoate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for minimizing side reactions and maximizing yields. We will explore the causality behind experimental choices, offering troubleshooting advice in a direct question-and-answer format.

Section 1: Understanding the Reagent: FAQs

This section addresses the fundamental properties and handling of Ethyl 2-amino-4,5-dihydro-3-furoate, a versatile intermediate in heterocyclic synthesis.

Question: What is the primary reactive nature of Ethyl 2-amino-4,5-dihydro-3-furoate?

Answer: Ethyl 2-amino-4,5-dihydro-3-furoate is best understood as a cyclic β-enamino ester. The delocalization of the nitrogen lone pair into the double bond makes the α-carbon (C4) of the dihydrofuran ring nucleophilic.[1][2] This is the primary site for reactions with electrophiles, such as alkyl halides and Michael acceptors. While the nitrogen atom possesses a lone pair, its nucleophilicity is significantly dampened due to this resonance delocalization.

Question: How should I properly store this reagent to maintain its integrity?

Answer: Due to its enamine structure, the reagent is susceptible to hydrolysis, especially in the presence of moisture and acid.[2] We recommend storing Ethyl 2-amino-4,5-dihydro-3-furoate under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at reduced temperatures (2-8 °C). Avoid exposure to atmospheric moisture and acidic vapors.

Question: My reaction mixture is turning dark brown or black. What is the likely cause?

Answer: The formation of a dark, often insoluble, material typically indicates polymerization or decomposition. Dihydrofurans and related furan derivatives can be prone to polymerization under acidic conditions.[3] This can be triggered by trace acidic impurities in your reagents or solvents, or by reaction conditions that are too harsh (e.g., excessive heat, strong acids). Always use freshly distilled, anhydrous solvents and ensure all reagents are free from acidic contaminants.

Section 2: Troubleshooting Guide for Side Reactions

This guide provides specific solutions to common problems encountered during reactions with Ethyl 2-amino-4,5-dihydro-3-furoate.

Question: I am attempting an alkylation reaction, but I am isolating the hydrolyzed β-keto ester product (Ethyl 4,5-dihydro-3-oxofuran-2-carboxylate) instead of my desired compound. Why is this happening?

Answer: This is a classic case of enamine hydrolysis. Enamines are readily hydrolyzed back to their corresponding carbonyl and amine components by aqueous acid.[1][2] This side reaction is highly probable if:

-

Acidic Conditions: Your reaction is run under acidic conditions, or acidic byproducts are generated.

-

Aqueous Workup: The workup procedure involves an acidic aqueous wash (e.g., NH4Cl quench) before the product is fully isolated and protected from water.

-

Wet Solvents/Reagents: Use of solvents or reagents with a high water content.

Solution:

-

Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.

-

Base Selection: Use a non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine if necessary, rather than an acidic catalyst.

-

Neutral Workup: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate solution) at low temperatures. Minimize the contact time between your organic layer and the aqueous phase.

Question: My NMR spectrum shows a mixture of C-alkylated and N-alkylated products. How can I improve the selectivity for C-alkylation?

Answer: While C-alkylation is electronically favored due to the enamine resonance, N-alkylation can compete, particularly with highly reactive and sterically unhindered electrophiles.[1]

Solution:

-

Electrophile Choice: Less reactive electrophiles (e.g., alkyl bromides vs. iodides) can sometimes favor C-alkylation.

-

Solvent Effects: Aprotic polar solvents like THF or DMF are generally preferred.

-

Counter-ion Effects: If using a base to form an enolate-like species, the counter-ion can influence selectivity. Lithium ions, for instance, can chelate with the oxygen and nitrogen atoms, potentially hindering N-alkylation.

Visualizing Competing Pathways

The following diagram illustrates the desired reaction pathway versus common side reactions.

Caption: Competing reaction pathways for the enamino ester.

Question: I am attempting a Michael addition to an α,β-unsaturated ketone, but the reaction is sluggish and gives low yields. What can I do?

Answer: As a neutral nucleophile, Ethyl 2-amino-4,5-dihydro-3-furoate is less reactive than a corresponding enolate.[2] While it readily reacts with strong Michael acceptors, its reaction with less electrophilic partners can be slow, allowing side reactions like decomposition to occur.

Solution:

-

Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid (e.g., MgBr₂, ZnCl₂) can activate the α,β-unsaturated ketone, making it more electrophilic and accelerating the desired 1,4-addition.

-

Temperature Control: While gentle heating may be required to initiate the reaction, excessive temperatures can promote decomposition. Monitor the reaction closely by TLC and maintain the minimum temperature necessary for conversion.

-

Extended Reaction Time: For sluggish reactions, simply extending the reaction time (e.g., 24-48 hours) at a controlled temperature (e.g., room temperature to 40 °C) may be sufficient to achieve a good yield.

Table 1: Troubleshooting Summary

| Observed Problem | Potential Side Product(s) | Probable Cause | Recommended Solution |

| Recovery of β-keto ester | Ethyl 4,5-dihydro-3-oxofuran-2-carboxylate | Enamine hydrolysis | Use strictly anhydrous conditions; perform a neutral or basic aqueous workup.[1][2] |

| Product mixture difficult to separate | N-alkylated isomer | Highly reactive electrophile; non-optimal solvent | Use a less reactive electrophile (e.g., R-Br); consider a chelating counter-ion (Li⁺). |

| Formation of dark, insoluble solids | Polymerized material | Trace acid in reagents/solvents; excessive heat | Use purified, anhydrous solvents; add a non-nucleophilic base scavenger; maintain strict temperature control.[3] |

| Low yield in Michael addition | Unreacted starting materials | Poorly reactive Michael acceptor | Add a catalytic amount of a Lewis acid (e.g., MgBr₂); optimize temperature and reaction time. |

Section 3: Recommended Experimental Protocol

This section provides a detailed, self-validating protocol for a common application, highlighting critical control points.

Protocol: C-Alkylation with an Alkyl Bromide

This protocol describes the alkylation at the C4 position of Ethyl 2-amino-4,5-dihydro-3-furoate.

Materials:

-

Ethyl 2-amino-4,5-dihydro-3-furoate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl bromide (e.g., benzyl bromide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation (Critical Step): Under an argon atmosphere, add anhydrous THF (10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

-

Base Addition: Carefully wash the NaH (1.1 equivalents) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in the THF. Cool the suspension to 0 °C in an ice bath.

-

Causality Note: Removing the mineral oil ensures accurate stoichiometry. Cooling to 0 °C controls the exothermic reaction during the deprotonation step.

-

-

Deprotonation: Dissolve Ethyl 2-amino-4,5-dihydro-3-furoate (1.0 equivalent) in anhydrous THF (5 mL) and add it dropwise to the stirred NaH suspension over 15 minutes, maintaining the internal temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Self-Validation: The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

-

Electrophile Addition (Critical Step): Add the alkyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0 °C. After the addition, allow the reaction to warm slowly to room temperature and stir for 4-12 hours.

-

Causality Note: Adding the electrophile slowly at a low temperature prevents a rapid exotherm and minimizes potential side reactions.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Quenching (Critical Step): Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Causality Note: A basic quench is essential to neutralize any remaining base and avoid acidic conditions that would cause hydrolysis of the product.

-

-

Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by column chromatography on silica gel to yield the pure C-alkylated product.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]

-

Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

-

Making Molecules. (2024, September 2). Enamines. Retrieved from [Link]

- Brandt, C. A., et al. (2004). A Convenient Ultrasound-Promoted Synthesis of β-Enamino Esters. Synthesis, 2004(10), 1557-1558.

- Ivanov, D. V., et al. (2019). Reactions of Ethyl 2-Amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates and 2-Amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carbonitriles with Alcohols. Russian Journal of Organic Chemistry, 55(1), 89–96.

- Sabut, S. K., et al. (2012).

Sources

Validation & Comparative

Comparative Analysis: Dihydro vs. Aromatic Furan Scaffolds in Heterocyclic Synthesis

The following guide provides an in-depth technical comparison between Ethyl 2-amino-4,5-dihydro-3-furoate and Ethyl 2-aminofuran-3-carboxylate , designed for researchers in heterocyclic chemistry and drug discovery.

Executive Summary